molecular formula C12H14 B1360297 5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene CAS No. 40562-09-2

5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene

Cat. No. B1360297
CAS RN: 40562-09-2
M. Wt: 158.24 g/mol
InChI Key: FXXLVNARLGNNLX-UHFFFAOYSA-N
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Description

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene, also known as 5-methylene-6,7,8,9-tetrahydro-5H-benzocycloheptene, is a chemical compound with the molecular formula C12H14 . It has a molecular weight of 158.24 .


Physical And Chemical Properties Analysis

5-Methylene-6,7,8,9-tetrahydro-5H-benzo7annulene is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Reactions : The compound undergoes various synthetic transformations. For instance, the synthesis of (Z)-2,8-dibromo-9-(bromomethylene)-3,5,5-trimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene involved bromination of Aryl-Himachalene. The product was characterized using NMR, FT-IR spectroscopy, and X-ray diffraction, showcasing its structural complexity and potential for further chemical modifications (Edder et al., 2019).

  • Conformational Analysis : The conformational analysis of 5,9-propanobenzo[7]annulene derivatives, related to 5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene, was studied using molecular mechanics calculations and NMR data. This research aids in understanding the molecular shapes and preferred conformations of similar compounds (Camps et al., 1997).

Chemical Reactions and Properties

  • Bromination Reactions : The compound shows specific reactivity patterns in bromination reactions. The bromination of related compounds yielded dibromides with regio- and stereospecific formations, highlighting the selectivity of reactions involving double bonds in such structures (Balcı et al., 2007).

  • Utility in Synthesis : The compound is also used as a precursor or intermediate in synthesizing more complex structures. For example, an efficient synthesis of hexabromides, which serve as precursors for the preparation of functionalized benzo[8]annulenes, was described, demonstrating the compound's role in forming more advanced chemical structures (Tutar et al., 2004).

Advanced Applications

  • Photochromic Properties : The compound and its derivatives exhibit photochromic properties, which can be harnessed in various applications. For instance, a synthesized green cyclopentadiene-fused dimethyldihydropyrene exhibited photochromism, with the ability to switch forms upon irradiation with light. Such properties are valuable in the development of photoresponsive materials (Mitchell et al., 2004).

  • Multicomponent Reactions : The compound is involved in multicomponent reactions to create acceptor–donor–acceptor systems. This demonstrates its utility in forming compounds with varied electronic properties, useful in material science and electronic applications (Rong et al., 2012).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

5-methylidene-6,7,8,9-tetrahydrobenzo[7]annulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-10-6-2-3-7-11-8-4-5-9-12(10)11/h4-5,8-9H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXLVNARLGNNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193579
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene

CAS RN

40562-09-2
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040562092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Benzocycloheptene, 6,7,8,9-tetrahydro-5-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70193579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
H Bai, Z Zhang, H Ma, L Han, X Mu, W Huang… - Polymer …, 2019 - pubs.rsc.org
Five styrene derivatives with annular substituents (SAs), called (1-cyclopentylvinyl)benzene (CPBE), (1-cyclohexylvinyl)benzene (CHBE), 1-methylene-1,2,3,4-tetrahydronaphthalene (…
Number of citations: 8 pubs.rsc.org
X Han, X Nie, Y Feng, B Wei, C Si, G Lin - Chinese Chemical Letters, 2021 - Elsevier
An efficient approach to functionalized 4,6-disubstituted-and 4,6,6-trisubstituted-1,3-oxazinan-2-ones skeleton has been developed through the reaction of semicyclic N,O-acetals 4a …
Number of citations: 10 www.sciencedirect.com
VC Polites - 2022 - search.proquest.com
In the past decade, renewed interest in odd-electron pathways has reaffirmed organic chemistry’s indispensable role in the synthesis of complex molecules and in drug-discovery efforts…
Number of citations: 3 search.proquest.com
B Yang, Z Lu - ACS Catalysis, 2017 - ACS Publications
A highly efficient visible-light-promoted metal-free aerobic hydroxyazidation of alkenes has been developed. This protocol was operationally simple with broad substrate scope using …
Number of citations: 70 pubs.acs.org
MY Han, H Pan, P Li, L Wang - The Journal of Organic Chemistry, 2020 - ACS Publications
An efficient Prins reaction of silyl glyoxylates in the presence of an aqueous ZnCl 2 complex as a catalyst was developed, providing functionalized tertiary α-silyl alcohols in high yields …
Number of citations: 14 pubs.acs.org

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